Cas no 209963-05-3 ((2S)-2-amino-2-(3-bromophenyl)ethan-1-ol)
(2S)-2-amino-2-(3-bromophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-Amino-2-(3-bromophenyl)ethanol
- Benzeneethanol, β-amino-3-bromo-, (βS)-
- (2S)-2-AMINO-2-(3-BROMOPHENYL)ETHAN-1-OL
- (S)-2-Amino-2-(3-bromophenyl)ethanol
- (S)-2-amino-2-(3-bromophenyl)ethanol hydrochloride
- ACETAMIDE,N-ACETYL-N-NITROSO-
- (2S)-2-amino-2-(3-bromophenyl)ethan-1-ol
-
- MDL: MFCD12758089
- Inchi: 1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
- InChI Key: NWQRKZFQSCBVEY-MRVPVSSYSA-N
- SMILES: BrC1=CC=CC(=C1)[C@@H](CO)N
Computed Properties
- Exact Mass: 214.9946
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.539±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (13 g/l) (25 º C),
- PSA: 46.25
(2S)-2-amino-2-(3-bromophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0036354-100mg |
(2S)-2-Amino-2-(3-bromophenyl)ethanol |
209963-05-3 | ≥97.0% | 100mg |
$72.0 | 2022-04-27 | |
| ChemScence | CS-0036354-250mg |
(2S)-2-Amino-2-(3-bromophenyl)ethanol |
209963-05-3 | ≥97.0% | 250mg |
$108.0 | 2022-04-27 | |
| ChemScence | CS-0036354-1g |
(2S)-2-Amino-2-(3-bromophenyl)ethanol |
209963-05-3 | ≥97.0% | 1g |
$248.0 | 2022-04-27 | |
| Alichem | A019064339-1g |
(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride |
209963-05-3 | 95% | 1g |
$261.29 | 2023-09-02 | |
| eNovation Chemicals LLC | D512694B-5g |
(2S)-2-AMINO-2-(3-BROMOPHENYL)ETHAN-1-OL HCl |
209963-05-3 | >98% | 5g |
$465 | 2024-05-24 | |
| abcr | AB443088-250 mg |
(S)-2-Amino-2-(3-bromophenyl)ethanol |
209963-05-3 | 250mg |
€212.00 | 2023-05-18 | ||
| abcr | AB443088-1 g |
(S)-2-Amino-2-(3-bromophenyl)ethanol |
209963-05-3 | 1g |
€467.00 | 2023-05-18 | ||
| Apollo Scientific | OR948198-250mg |
(S)-b-Amino-3-bromo-benzeneethanol |
209963-05-3 | 97% | 250mg |
£70.00 | 2025-02-20 | |
| Apollo Scientific | OR948198-500mg |
(S)-b-Amino-3-bromo-benzeneethanol |
209963-05-3 | 97% | 500mg |
£386.00 | 2024-07-20 | |
| Apollo Scientific | OR948198-1g |
(S)-b-Amino-3-bromo-benzeneethanol |
209963-05-3 | 97% | 1g |
£152.00 | 2025-02-20 |
(2S)-2-amino-2-(3-bromophenyl)ethan-1-ol Suppliers
(2S)-2-amino-2-(3-bromophenyl)ethan-1-ol Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Bromobenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Halobenzenes Bromobenzenes
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on (2S)-2-amino-2-(3-bromophenyl)ethan-1-ol
(2S)-2-amino-2-(3-bromophenyl)ethan-1-ol and Its Significance in Modern Chemical Biology
The compound with the CAS number 209963-05-3, specifically identified as (2S)-2-amino-2-(3-bromophenyl)ethan-1-ol, represents a fascinating molecule in the realm of chemical biology. This chiral amine derivative has garnered considerable attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The presence of a stereogenic center at the second carbon atom, combined with the electron-withdrawing bromine substituent on the phenyl ring, makes this compound a versatile intermediate for synthesizing more complex molecules.
In recent years, the field of medicinal chemistry has witnessed a surge in the exploration of stereoselective synthesis and the development of enantiopure compounds. The enantiomerically pure form of (2S)-2-amino-2-(3-bromophenyl)ethan-1-ol is particularly valuable because it can exhibit distinct biological activities depending on its stereochemical configuration. This property is crucial for designing drugs that target specific biological pathways with high selectivity and minimal side effects.
The bromophenyl moiety in this compound introduces a region of high reactivity, making it an excellent candidate for further functionalization. This feature has been exploited in various synthetic strategies, including cross-coupling reactions, which are fundamental to constructing complex organic molecules. For instance, palladium-catalyzed Suzuki-Miyaura and Heck reactions have been employed to introduce aryl or vinyl groups at the bromine-bearing position, thereby diversifying the chemical library of derivatives.
Recent studies have highlighted the importance of (2S)-2-amino-2-(3-bromophenyl)ethan-1-ol in the development of novel therapeutic agents. Researchers have investigated its potential as a precursor for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The stereocenter at the amino group allows for fine-tuning of binding interactions with biological targets, enhancing both potency and selectivity. Furthermore, computational modeling studies have suggested that this compound can be tailored to interact with specific protein pockets, providing insights into its mechanism of action.
The synthesis of enantiopure (2S)-2-amino-2-(3-bromophenyl)ethan-1-ol has been achieved through various methodologies, including asymmetric hydrogenation and chiral resolution techniques. These methods ensure high enantiomeric purity, which is essential for pharmaceutical applications where even minor impurities can significantly affect efficacy and safety. Advances in catalytic systems have made it possible to achieve these transformations under mild conditions, reducing waste and improving overall yields.
In addition to its role as a building block for drug discovery, (2S)-2-amino-2-(3-bromophenyl)ethan-1-ol has found applications in materials science. Its chiral nature makes it suitable for studying liquid crystals and polymers with enhanced optical properties. These materials are used in various technological applications, including display screens and sensors, where precise control over molecular orientation is crucial.
The growing interest in this compound underscores its versatility and potential impact across multiple scientific disciplines. As research continues to uncover new synthetic pathways and biological functions, (2S)-2-amino-2-(3-bromophenyl)ethan-1-ol is poised to remain a key player in both academic and industrial settings. Its unique combination of structural features offers endless possibilities for innovation, making it a cornerstone of modern chemical biology.
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